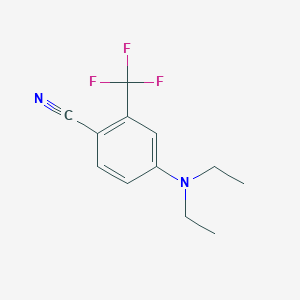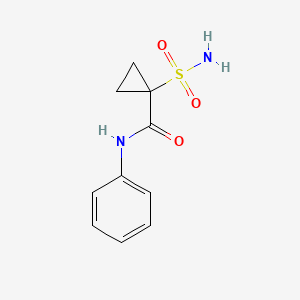
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of the NLRP3 inflammasome. This compound is part of a broader class of molecules that are being explored for their anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
The synthesis of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfamoyl group.
Scientific Research Applications
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other inflammatory conditions.
Mechanism of Action
The mechanism of action of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves the inhibition of the NLRP3 inflammasome. This inflammasome is a multiprotein complex that plays a crucial role in the body’s immune response by mediating the secretion of pro-inflammatory cytokines such as IL-1β. By inhibiting this complex, the compound can reduce inflammation and potentially mitigate the progression of neurodegenerative diseases .
Comparison with Similar Compounds
N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also inhibits the NLRP3 inflammasome but may have different potency and selectivity profiles.
N-Phenyl-1-(methylsulfonamido)cyclopropane-1-carboxamide: Another analog with variations in the sulfonamido group, which can affect its chemical and biological properties.
Properties
CAS No. |
669008-36-0 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-phenyl-1-sulfamoylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H2,11,14,15) |
InChI Key |
XFMQLCCDZHEODP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


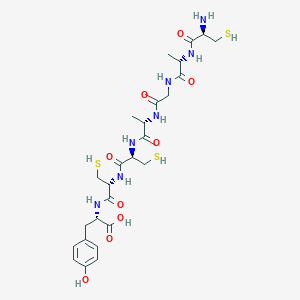
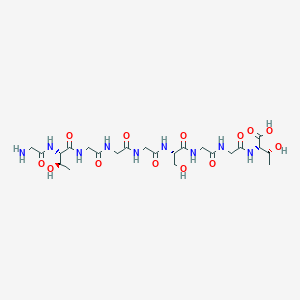
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
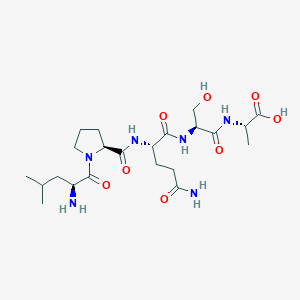
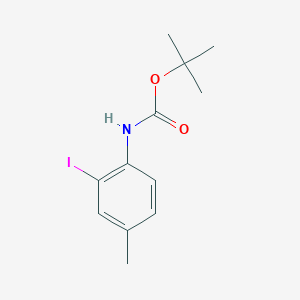

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
